

Application Notes and Protocols for Intraperitoneal Injection of L803-mts

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: L803
Cat. No.: B1496992

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

L803-mts is a myristoylated, cell-permeable peptide that acts as a selective, substrate-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] GSK-3 is a crucial serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[5][6][7] Its dysregulation has been implicated in various diseases, including Alzheimer's disease, type 2 diabetes, and mood disorders.[8] **L803-mts** has been shown to exert therapeutic effects in various preclinical models, making it a valuable tool for research and drug development.[1][9][10] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of **L803-mts** in mice, along with relevant data and pathway information.

Quantitative Data Summary

The following table summarizes the key quantitative information for the in vivo administration of **L803-mts** based on published data.

Parameter	Value	Species	Study Context	Reference
Dosage	400 nmol/mouse	ob/ob mice	Daily IP injection for 3 weeks to study glucose homeostasis.[9]	[9]
Molecular Weight	1464.64 g/mol	N/A	[4]	
Calculated Dose (mg/kg)	~23.4 mg/kg	Assuming a 25g mouse	This is an estimated conversion for practical use.	N/A
Solubility	Up to 1 mg/mL	N/A	Soluble in 20% acetonitrile in water. Also soluble in DMSO.[4]	[4]
IC ₅₀	40 μM	N/A	For GSK-3 inhibition.[1][3]	[1][3]

Experimental Protocol: Intraperitoneal Injection of L803-mts in Mice

This protocol details the materials and procedures for the safe and effective intraperitoneal administration of **L803-mts** to mice.

1. Materials:

- **L803-mts** peptide (lyophilized solid)
- Sterile, pyrogen-free vehicle (e.g., 0.9% saline, PBS, or a biocompatible solvent if necessary)
- Sterile 1 mL syringes
- Sterile needles (25-27 gauge)[11][12]

- 70% ethanol wipes
- Animal scale
- Appropriate personal protective equipment (PPE)

2. Preparation of **L803**-mts Solution:

- Vehicle Selection: While **L803**-mts is reported to be soluble in 20% acetonitrile/water and DMSO, these solvents can have physiological effects.[4] It is recommended to first attempt to dissolve **L803**-mts in a more biocompatible vehicle like sterile saline or PBS. If solubility is an issue, a low concentration of a solubilizing agent may be required. The final vehicle composition should be validated for safety and compatibility with the experimental model.
- Calculation of Concentration:
 - Determine the desired dose per animal (e.g., 400 nmol).
 - Convert the molar dose to a mass dose using the molecular weight (1464.64 g/mol).
 - Determine the desired injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg.[11] For a 25g mouse, this would be a maximum of 0.25 mL.
 - Calculate the required concentration of the **L803**-mts solution.
- Preparation:
 - Aseptically reconstitute the lyophilized **L803**-mts with the chosen sterile vehicle to the calculated concentration.
 - Gently vortex or sonicate if necessary to ensure complete dissolution.
 - Visually inspect the solution for any particulates. If present, the solution should be filtered through a sterile 0.22 μ m syringe filter.

3. Animal Handling and Injection Procedure:

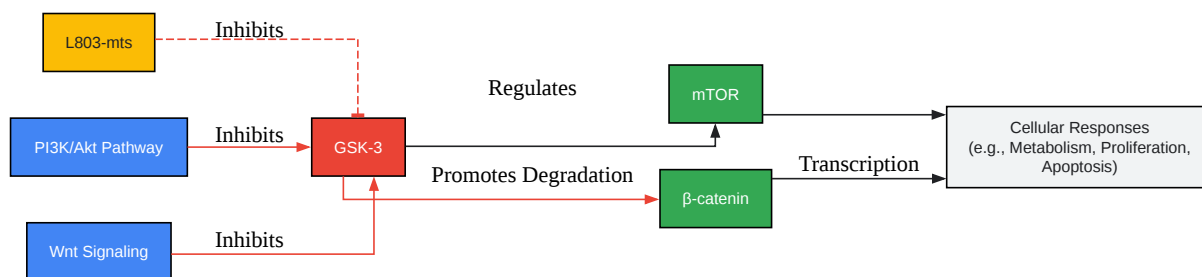
- Animal Preparation:

- Weigh the mouse to accurately calculate the injection volume.
- Properly restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail. The animal should be tilted with its head slightly downward to allow the abdominal organs to shift cranially.[1][10]
- Injection Site:
 - The preferred site for IP injection is the lower right quadrant of the abdomen.[1][10][11]
This location helps to avoid puncturing the cecum, bladder, or other vital organs.[1][12]
 - Clean the injection site with a 70% ethanol wipe.[12]
- Injection Technique:
 - Insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.[10][11]
 - Gently aspirate by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel or organ. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[1][12]
 - If no fluid is aspirated, slowly inject the calculated volume of the **L803**-mts solution.
 - Withdraw the needle and return the mouse to its cage.
- Post-Injection Monitoring:
 - Observe the animal for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals as dictated by the experimental design.
 - Potential complications include bleeding at the injection site, peritonitis, or injury to abdominal organs.[11]

Signaling Pathways and Experimental Workflow

GSK-3 Signaling Inhibition by **L803**-mts

L803-mts is a selective inhibitor of GSK-3. GSK-3 is a key downstream component of several signaling pathways, including the PI3K/Akt/mTOR and Wnt/ β -catenin pathways. By inhibiting GSK-3, **L803**-mts can modulate the activity of these pathways and their downstream cellular functions.

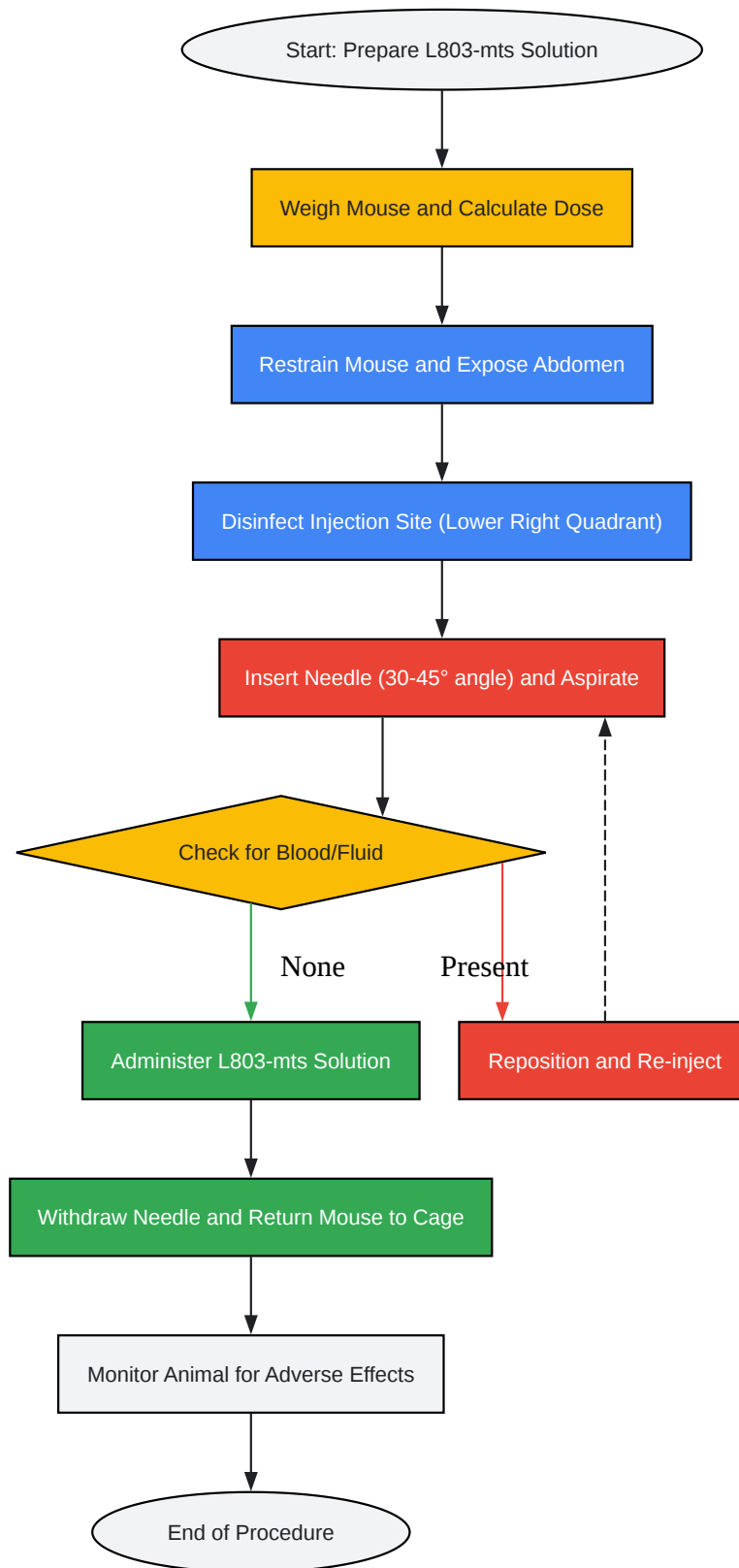


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Caption: **L803**-mts inhibits GSK-3, impacting downstream signaling.

Experimental Workflow for Intraperitoneal Injection

The following diagram illustrates the logical flow of the experimental protocol for the intraperitoneal injection of **L803**-mts.



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Caption: Workflow for intraperitoneal injection of **L803-mts** in mice.

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